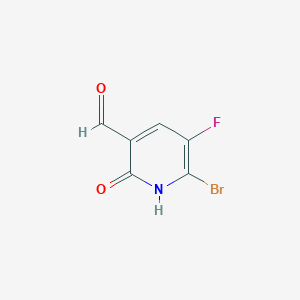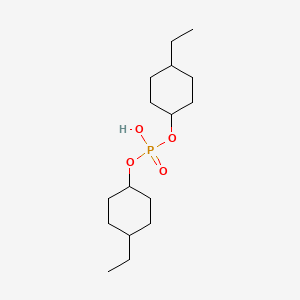![molecular formula C36H49NOP2S B15155718 N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B15155718.png)
N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide is a chiral aminophosphine ligand. It is widely used in asymmetric synthesis and catalysis due to its ability to induce chirality in various chemical reactions. The compound has a molecular formula of C36H49NOP2S and a molecular weight of 605.79 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide typically involves the reaction of dicyclohexylphosphine and diphenylphosphine with a suitable chiral amine precursor. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the phosphine ligands .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high enantiomeric excess .
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphine ligands can be oxidized to phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The sulfinamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted sulfinamide compounds .
Wissenschaftliche Forschungsanwendungen
N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide is extensively used in scientific research, particularly in the fields of:
Chemistry: As a chiral ligand in asymmetric catalysis, it facilitates the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is employed in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide involves its role as a chiral ligand. It coordinates with transition metals to form chiral complexes, which then catalyze asymmetric reactions. The molecular targets include various transition metals such as palladium, platinum, and rhodium. The pathways involved include the formation of metal-ligand complexes that facilitate the transfer of chirality to the substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide
- **N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfonamide
- **N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfonate
Uniqueness
The uniqueness of this compound lies in its high enantiomeric purity and its ability to induce chirality in a wide range of chemical reactions. Its structural features, such as the presence of both dicyclohexylphosphanyl and diphenylphosphanyl groups, contribute to its effectiveness as a chiral ligand .
Eigenschaften
Molekularformel |
C36H49NOP2S |
|---|---|
Molekulargewicht |
605.8 g/mol |
IUPAC-Name |
N-[1-(2-dicyclohexylphosphanylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C36H49NOP2S/c1-36(2,3)41(38)37-34(28-39(29-18-8-4-9-19-29)30-20-10-5-11-21-30)33-26-16-17-27-35(33)40(31-22-12-6-13-23-31)32-24-14-7-15-25-32/h4-5,8-11,16-21,26-27,31-32,34,37H,6-7,12-15,22-25,28H2,1-3H3 |
InChI-Schlüssel |
NSZNZJQIBJWIOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-[2-(trifluoromethoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15155640.png)

![3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B15155657.png)
![Methyl 5-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B15155662.png)
![N-(2,3-dimethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B15155665.png)
![N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B15155680.png)
![3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric Acid](/img/structure/B15155686.png)
![4-hydroxy-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15155693.png)
![[7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B15155701.png)


![N-benzyl-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methanamine](/img/structure/B15155722.png)
![N-{4-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B15155725.png)
